In Silico Pharmacokinetic Differentiation: Higher Lipophilicity (XLogP3) vs. 4-Methylhex-2-enoic Acid
The computed octanol-water partition coefficient (XLogP3) for 3-ethyl-4-methylhex-2-enoic acid is 3.0, compared to 1.9 for the monobranched analog (E)-4-methylhex-2-enoic acid [1]. This represents a ΔLogP of +1.1, indicating a >10-fold higher lipophilicity for the target compound [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | (E)-4-methylhex-2-enoic acid (CAS 37549-83-0): 1.9 |
| Quantified Difference | ΔXLogP3 = +1.1 (Target >10× more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1][2] |
Why This Matters
Higher lipophilicity affects membrane permeability, distribution volume, and formulation solubility, making the target compound a preferred choice for designing esters with enhanced skin or biological barrier penetration.
- [1] PubChem. (2024). Compound Summary for CID 71421625, 3-Ethyl-4-methylhex-2-enoic acid. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem. (2024). Compound Summary for CID 5463168, (E)-4-Methylhex-2-enoic acid. National Center for Biotechnology Information. Retrieved May 2026. View Source
